N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine
Overview
Description
“N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound’s properties and characteristics can be inferred from its structure and the functional groups it contains.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine”. The synthesis of such compounds usually involves organic chemistry techniques and depends on the starting materials available1.Molecular Structure Analysis
The molecular structure of a compound can be determined by its IUPAC name and InChI code. However, specific structural information for “N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine” is not readily available1.Chemical Reactions Analysis
The chemical reactions involving “N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine” are not explicitly mentioned in the available resources1. The reactivity of this compound would depend on the functional groups present and the conditions under which the reactions are carried out.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine” are not explicitly listed in the available resources1. These properties could include melting point, boiling point, solubility, and stability under various conditions.Safety And Hazards
The safety and hazards associated with “N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine” are not explicitly mentioned in the available resources1. It’s important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions for research on “N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine” are not specified in the available resources1. This could involve further studies on its synthesis, properties, potential applications, and safety profile.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and experimental studies would be required.
properties
IUPAC Name |
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-6-10(12)3-2-9(8)7-13-11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNAHFGKXJGBOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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